1,3-Butanediamine, 4,4,4-trifluoro-3-methyl-
Description
1,3-Butanediamine, 4,4,4-trifluoro-3-methyl- is a fluorinated diamine derivative with a branched alkyl chain. Its structure features a 1,3-diamine backbone (two amine groups separated by two carbon atoms) substituted with a trifluoromethyl (-CF₃) group at the 4-position and a methyl (-CH₃) group at the 3-position. The trifluoromethyl group introduces strong electron-withdrawing effects, while the methyl group adds steric bulk. Such substitutions are expected to influence its chemical reactivity, solubility, and biological activity compared to non-fluorinated or linear analogs .
Properties
Molecular Formula |
C5H11F3N2 |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-methylbutane-1,3-diamine |
InChI |
InChI=1S/C5H11F3N2/c1-4(10,2-3-9)5(6,7)8/h2-3,9-10H2,1H3 |
InChI Key |
PHPYRTCXNHAYRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Polyamine and Diketone Coupling (Paal-Knorr Type Synthesis)
- A general strategy for preparing polyamines with trifluoromethyl substituents involves reacting polyamines containing primary amino groups with diketones under conditions that promote condensation and ring formation or direct amination.
- According to patent AU2009256556A1, polyamines with primary amino groups can be reacted with diketones (1,3-diketones) to form compounds via water elimination at 20–120°C, often in a one-pot process without intermediate purification. This approach can be adapted to introduce trifluoromethyl groups if the diketone bears such substituents.
- The reaction proceeds rapidly and quantitatively, with the primary amino groups reacting with diketones to form imine or related adducts, which can be further reduced or functionalized to yield diamines.
Table 1: Reaction Conditions for Polyamine-Diketone Coupling
| Parameter | Range/Preference |
|---|---|
| Temperature | 20–120°C |
| Reaction type | Condensation with water elimination |
| Solvent | Often one-pot, solvent varies |
| Intermediate purification | Not necessary |
| By-products | Water |
Fluorinated Butanedione Intermediates as Precursors
- The synthesis of trifluoromethyl-substituted diketones such as 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is well-documented and can serve as a key intermediate.
A Korean patent (KR20110001415A) describes a three-step process involving:
- Base-catalyzed condensation of ethyl trifluoroacetate and ethyl acetate to form ethyl 4,4,4-trifluoro-3-oxo-butanoate.
- Acid-catalyzed reaction with a hydrogen donor to yield 4,4,4-trifluoro-3-oxo butanoic acid.
- Conversion to the corresponding acid chloride with thionyl chloride, followed by Friedel-Crafts acylation with toluene and aluminum chloride to afford 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
This diketone intermediate can be further elaborated to diamines via reductive amination or other amination strategies.
Table 2: Stepwise Synthesis of 4,4,4-Trifluoro-Substituted Butane-1,3-Dione
| Step | Reaction | Conditions | Yield/Notes |
|---|---|---|---|
| a) | Ethyl trifluoroacetate + ethyl acetate + base | 5–10 wt% ethyl acetate, base catalyst | Simple, economical solvent system |
| b) | Hydrogen donor + acid catalyst | Acid-catalyzed, mild conditions | Produces trifluoro-3-oxo butanoic acid |
| c) | Thionyl chloride, then Friedel-Crafts acylation | Aluminum chloride, toluene, reflux | Produces trifluoromethylated diketone |
Amination and Functionalization to Diamines
- Conversion of trifluoromethylated diketones to diamines typically involves reductive amination or nucleophilic substitution steps.
- Amidoximes and related small molecules with trifluoromethyl groups have been synthesized via multi-step routes involving halogenated intermediates and nucleophilic substitution with diamines, as reported in medicinal chemistry literature (PMC3482425).
- For example, treatment of halogenated precursors with diamines in the presence of base at low temperatures (e.g., 10°C) yields diamine derivatives in good yields (68–87%).
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations/Considerations |
|---|---|---|---|
| Polyamine + diketone condensation | One-pot reaction, water elimination | High yield, mild conditions | Requires suitable diketone precursor |
| Trifluoromethylated diketone synthesis (3-step) | Base condensation, acid catalysis, Friedel-Crafts acylation | Economical, scalable | Multi-step, requires careful handling of reagents |
| Reductive amination of diketones | Amination of diketone intermediates | Direct access to diamines | Requires selective reduction conditions |
| Halogenated intermediates + diamines | Nucleophilic substitution with diamines | Good yields, mild temperatures | Availability of halogenated precursors |
Research Discoveries and Practical Insights
- The condensation of primary amines with diketones proceeds rapidly and quantitatively, enabling efficient synthesis of diamine derivatives with trifluoromethyl substitution.
- The use of ethyl acetate both as a reactant and solvent in the preparation of trifluoromethylated diketone intermediates simplifies the process and reduces costs.
- Mild reaction temperatures and the avoidance of intermediate purification steps enhance the practicality of these methods for scale-up.
- The presence of trifluoromethyl groups often requires careful control of reaction conditions to avoid side reactions or decomposition.
- Nucleophilic substitution of halogenated trifluoromethylated intermediates with diamines offers a versatile route to diverse fluorinated diamines, with yields typically above 65%.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-methylbutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
4,4,4-Trifluoro-3-methylbutane-1,3-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-methylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The diamine functional group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
- The trifluoromethyl group in the target compound likely reduces its basicity compared to 1,3-propanediamine or 1,4-butanediamine, similar to how fluorination lowers proton affinity in 3-(trifluoromethyl)benzenamine .
Thermodynamic and Physicochemical Properties
Key Observations :
- Fluorination increases polarity, reducing volatility and altering solubility .
- Steric effects from the methyl group may decrease metal-binding capacity compared to linear diamines .
Bioactivity
- 1,4-Butanediamine : Acts as a precursor for GABA and a stress biomarker in plants .
- 1,3-Propanediamine : Inhibits ornithine decarboxylase, affecting polyamine biosynthesis .
- Target Compound : Fluorinated diamines are rare in biological systems, but fluorination often enhances metabolic stability and bioavailability. Hybrids with β-carboline linked via butanediamine (n=3) show potent anticancer activity, suggesting the target compound’s structure could be optimized for drug design .
Environmental and Regulatory Considerations
Biological Activity
1,3-Butanediamine, 4,4,4-trifluoro-3-methyl- (commonly referred to as Trifluoromethyl Butanediamine) is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, applications in research and medicine, and comparisons with similar compounds.
The molecular formula for Trifluoromethyl Butanediamine is C5H11F3N2 with a molecular weight of 156.15 g/mol. The compound features a trifluoromethyl group and a diamine functional group, which significantly influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C5H11F3N2 |
| Molecular Weight | 156.15 g/mol |
| IUPAC Name | 4,4,4-trifluoro-3-methylbutane-1,3-diamine |
| InChI | InChI=1S/C5H11F3N2/c1-4(10,2-3-9)5(6,7)8/h2-3,9-10H2,1H3 |
| Canonical SMILES | CC(CCN)(C(F)(F)F)N |
The biological activity of Trifluoromethyl Butanediamine is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's stability and reactivity, facilitating participation in biochemical pathways. The diamine group allows for hydrogen bonding and coordination with metal ions, which can influence enzyme activity and cellular signaling pathways.
Biological Activity
Research indicates that Trifluoromethyl Butanediamine exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects against certain bacteria and fungi.
- Cancer Research : Investigations into its role in cancer biology have shown that it can influence gene expression and methylation patterns in cancer cells. For instance, studies have demonstrated that derivatives of similar diamine compounds can lead to significant increases in global histone methylation levels in cancer cell lines .
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes that may be beneficial in therapeutic contexts.
Case Studies
- Inhibition Studies : A study on amidoxime derivatives related to Trifluoromethyl Butanediamine showed that these compounds could significantly alter histone methylation levels in human lung adenocarcinoma cell lines. The results indicated a potential for these compounds to modulate gene expression associated with tumorigenesis .
- Chemical Reactivity : Research has demonstrated that Trifluoromethyl Butanediamine can undergo various chemical reactions such as oxidation and substitution. These reactions are essential for synthesizing more complex molecules that may exhibit enhanced biological activities.
Comparison with Similar Compounds
Trifluoromethyl Butanediamine can be compared with other fluorinated diamines:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Ketone derivative | Anticancer properties |
| 1,2-Diaminopropane | Simple diamine | Neurochemical functions |
| 4-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | Heterocyclic amine | Antimicrobial and anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
